![molecular formula C7H4BrNOS B2888542 5-Bromobenzo[d]isothiazol-3(2H)-one CAS No. 186584-79-2](/img/structure/B2888542.png)

5-Bromobenzo[d]isothiazol-3(2H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

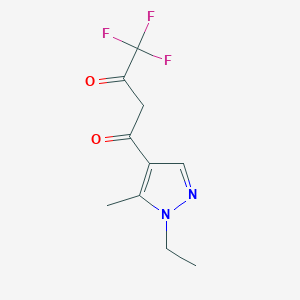

5-Bromobenzo[d]isothiazol-3(2H)-one is a derivative of isothiazole . Isothiazole, or 1,2-thiazole, is an organic compound with the formula (CH)3S(N). The ring is unsaturated and features an S-N bond . The isomeric thiazole, where the S and N are not directly bonded, is far more common . Isothiazones are produced by oxidation of enamine-thiones .

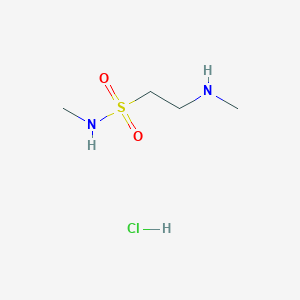

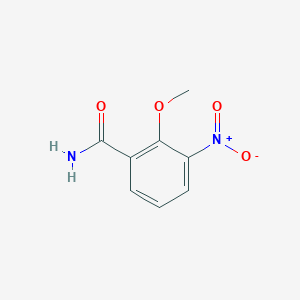

Molecular Structure Analysis

The molecular structure of this compound is characterized by a benzisothiazole ring substituted with a bromine atom . The exact structure could not be retrieved from the search results.Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties :

- 5-Bromobenzo[d]isothiazol-3(2H)-one derivatives have been synthesized and utilized in various chemical reactions. For instance, N-Substituted isothiazol-3(2H)-ones can be prepared from N-substituted 3-benzoylpropionamides, a process that includes the formation of N-substituted 5-benzoylisothiazol-3(2H)-ones, which are then debenzoylated to yield the corresponding N-substituted isothiazol-3(2H)-ones (Hamilakis, Kontonassios, & Tsolomitis, 2002).

Application in Synthesis of Complex Molecules :

- The compound has been used in the synthesis of complex molecules with potential applications in medicinal chemistry. For example, the reaction of ammonium salts of 5(2H)-isothiazolethiones with various reagents afforded derivatives like 5-(p-bromophenacylthio)- and 5-(carbamoylthio)isothiazoles (Fukada et al., 1988).

Biomedical Applications :

- In biomedical research, derivatives of this compound have been investigated for their potential use as sensors and in imaging. For instance, a “turn-on” fluorescent sensor based on this compound was developed for probing toxic Hg(II) and Cu(II) ions, demonstrating potential for intracellular monitoring in biological fields (Rasheed et al., 2019).

Antimicrobial Properties :

- Some derivatives have been tested for their antimicrobial properties. For instance, novel 2-hydroxyethylbenzo[d]isothiazol-3(2H)-one aliphatic acid esters showed anti-bacterial activities, particularly against Gram-positive bacteria (Qiang, 2013).

Lubrication and Antioxidation :

- The compound has also been studied for its applications in material science, such as in lubrication and antioxidation. A study on bromobenzo-15-crown-5, a related compound, showed excellent antiwear and antifriction properties, outperforming traditional additives (Zhang et al., 1999).

Safety and Hazards

The safety information for 5-Bromobenzo[d]isothiazol-3(2H)-one indicates that it has some hazards associated with it. The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Propiedades

IUPAC Name |

5-bromo-1,2-benzothiazol-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrNOS/c8-4-1-2-6-5(3-4)7(10)9-11-6/h1-3H,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRNPGETVOADHCQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(=O)NS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrNOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-Chloro-6-fluorophenyl)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)ethanone](/img/structure/B2888463.png)

![1-(Octahydrobenzo[b][1,4]dioxin-6-yl)-3-(4-(trifluoromethyl)phenyl)urea](/img/structure/B2888465.png)

![7-[4-(4-acetylphenyl)piperazin-1-yl]-3-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2888468.png)

![N-[1-(Cyclopropylmethylcarbamoyl)cyclopentyl]-2-fluoropyridine-4-carboxamide](/img/structure/B2888473.png)

![(E)-3-(1H-benzo[d]imidazol-2-yl)-1-(3-methoxyphenyl)prop-2-en-1-one](/img/structure/B2888478.png)